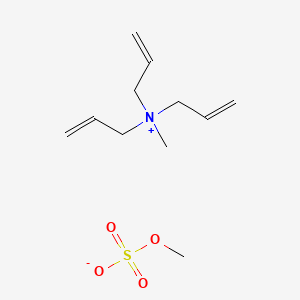![molecular formula C14H11ClFN3O4S B579535 2-[(P-Fluorophenyl)azo]-3-methyl-benzothiazolium perchlorate CAS No. 16740-78-6](/img/structure/B579535.png)
2-[(P-Fluorophenyl)azo]-3-methyl-benzothiazolium perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(P-Fluorophenyl)azo]-3-methyl-benzothiazolium perchlorate is an organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound is known for its vibrant color and is used in various applications, including dyeing textiles and as a pH indicator in chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(P-Fluorophenyl)azo]-3-methyl-benzothiazolium perchlorate typically involves the following steps:
-
Diazotization: : The process begins with the diazotization of p-fluoroaniline. This involves treating p-fluoroaniline with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.
[ \text{p-Fluoroaniline} + \text{HNO}_2 \rightarrow \text{p-Fluorobenzenediazonium chloride} ]
-
Coupling Reaction: : The diazonium salt is then coupled with 3-methylbenzothiazole in an alkaline medium to form the azo compound.
[ \text{p-Fluorobenzenediazonium chloride} + \text{3-Methylbenzothiazole} \rightarrow \text{2-[(P-Fluorophenyl)azo]-3-methylbenzothiazole} ]
-
Formation of Perchlorate Salt: : The final step involves the formation of the perchlorate salt by treating the azo compound with perchloric acid.
[ \text{2-[(P-Fluorophenyl)azo]-3-methylbenzothiazole} + \text{HClO}_4 \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(P-Fluorophenyl)azo]-3-methyl-benzothiazolium perchlorate undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form different products depending on the oxidizing agent used.
Reduction: The azo group can be reduced to form amines.
Substitution: The compound can undergo substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc in acetic acid are commonly used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Oxidation of the azo group can lead to the formation of nitro compounds or other oxidized derivatives.
Reduction: Reduction typically yields p-fluoroaniline and 3-methylbenzothiazole.
Substitution: Substitution reactions can introduce various functional groups into the benzothiazole ring, leading to a wide range of derivatives.
Applications De Recherche Scientifique
2-[(P-Fluorophenyl)azo]-3-methyl-benzothiazolium perchlorate has several scientific research applications:
Chemistry: Used as a pH indicator and in the synthesis of other azo compounds.
Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.
Medicine: Investigated for potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the dyeing of textiles and as a colorant in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-[(P-Fluorophenyl)azo]-3-methyl-benzothiazolium perchlorate is primarily based on its ability to undergo reversible changes in its structure in response to changes in pH. This property makes it useful as a pH indicator. The compound can also interact with biological molecules, leading to changes in their structure and function, which is the basis for its applications in biology and medicine.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(P-Chlorophenyl)azo]-3-methyl-benzothiazolium perchlorate
- 2-[(P-Bromophenyl)azo]-3-methyl-benzothiazolium perchlorate
- 2-[(P-Methylphenyl)azo]-3-methyl-benzothiazolium perchlorate
Comparison
- 2-[(P-Fluorophenyl)azo]-3-methyl-benzothiazolium perchlorate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its chloro, bromo, and methyl analogs.
- The fluorine atom enhances the compound’s stability and can influence its interactions with other molecules, making it particularly useful in specific applications where these properties are desired.
Propriétés
IUPAC Name |
(4-fluorophenyl)-(3-methyl-1,3-benzothiazol-3-ium-2-yl)diazene;perchlorate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN3S.ClHO4/c1-18-12-4-2-3-5-13(12)19-14(18)17-16-11-8-6-10(15)7-9-11;2-1(3,4)5/h2-9H,1H3;(H,2,3,4,5)/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZFISNZUZAEJCD-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=C(SC2=CC=CC=C21)N=NC3=CC=C(C=C3)F.[O-]Cl(=O)(=O)=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFN3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(2S,4R)-1-methyl-N-[(1S)-2-oxo-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-propylpyrrolidine-2-carboxamide](/img/structure/B579460.png)
![Silane, [[(16beta,17alpha)-estra-1,3,5(10)-triene-3,16,17-triyl]tris(oxy)]tris[trimethyl-](/img/structure/B579463.png)


![benzyl N-[(2S)-1-hydrazinyl-1-oxopropan-2-yl]carbamate](/img/structure/B579470.png)

![N-[(2R,3R,4S)-4-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-1,1-diethoxy-3,4-dimethoxybutan-2-yl]acetamide](/img/structure/B579473.png)

